BMS 433796

Description

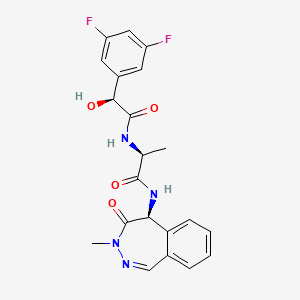

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(5S)-3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N4O4/c1-11(25-20(30)18(28)13-7-14(22)9-15(23)8-13)19(29)26-17-16-6-4-3-5-12(16)10-24-27(2)21(17)31/h3-11,17-18,28H,1-2H3,(H,25,30)(H,26,29)/t11-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEHCCYOTHDPPI-NBHSMZAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C2=CC=CC=C2C=NN(C1=O)C)NC(=O)C(C3=CC(=CC(=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C=NN(C1=O)C)NC(=O)[C@H](C3=CC(=CC(=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935525-13-6 | |

| Record name | BMS-433796 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935525136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-433796 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1E8M783K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Mechanism of Action: Potent Inhibition of γ-Secretase

An In-depth Technical Guide to the Mechanism of Action of BMS-433796

For Researchers, Scientists, and Drug Development Professionals

BMS-433796 is a potent, orally active small molecule inhibitor of γ-secretase, a multi-subunit intramembrane protease. The primary mechanism of action of BMS-433796 is the direct inhibition of the catalytic activity of this enzyme complex. This inhibition is central to its therapeutic potential in Alzheimer's disease, as γ-secretase is the final enzyme in the amyloidogenic pathway that produces amyloid-beta (Aβ) peptides.

By blocking γ-secretase, BMS-433796 effectively reduces the cleavage of the amyloid precursor protein (APP) C-terminal fragment (APP-CTF), thereby decreasing the production of both Aβ40 and the more aggregation-prone Aβ42 peptides.[1] The compound has demonstrated significant Aβ-lowering activity in preclinical models.[1]

Quantitative Analysis of In Vitro Activity

The inhibitory potency of BMS-433796 against γ-secretase has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities.

| Assay Type | Target/Cell Line | Parameter | Value (nM) |

| Radioligand Binding Assay | [3H]IN973 Competition | IC50 | 1.2[1] |

| Cellular Aβ Inhibition | HEK cells (Swedish mutation) | IC50 (Aβ40) | 0.8[1] |

| Cellular Aβ Inhibition | HEK cells (Swedish mutation) | IC50 (Aβ42) | 0.4[1] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in male Sprague-Dawley rats have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of BMS-433796.

| Species | Route of Administration | Parameter | Value |

| Rat | Intravenous (2.3 µmol/kg) | Total Body Clearance | 5.2 ± 0.82 mL/min/kg[1] |

| Rat | Intravenous (2.3 µmol/kg) | Terminal Half-life | 4.6 ± 0.48 h[1] |

| Rat | Oral (35 µmol/kg) | Bioavailability | 31%[1] |

Signaling Pathways Modulated by BMS-433796

The primary signaling pathway affected by BMS-433796 is the amyloidogenic processing of APP. However, due to the promiscuous nature of γ-secretase, other signaling pathways are also impacted, most notably the Notch signaling pathway.

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the canonical amyloidogenic pathway and the point of intervention for BMS-433796.

Notch Signaling Pathway

γ-Secretase is also essential for the proteolytic activation of Notch receptors. Inhibition of γ-secretase by BMS-433796 consequently disrupts Notch signaling, which can lead to on-target toxicities. Chronic dosing in preclinical models has suggested a narrow therapeutic window due to these Notch-mediated side effects.

Experimental Protocols

Radioligand Binding Assay for γ-Secretase

This protocol outlines the methodology used to determine the binding affinity of BMS-433796 to γ-secretase.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from a suitable cell line overexpressing γ-secretase are prepared by homogenization and centrifugation.

-

Incubation: The prepared membranes are incubated in a reaction buffer containing a known concentration of the radioligand [3H]IN973 and varying concentrations of the test compound (BMS-433796) or vehicle control. The incubation is typically carried out for 1 hour to reach equilibrium.[1]

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[1]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.[1]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[1]

-

Data Analysis: The data is analyzed using a nonlinear regression program to determine the IC50 value, which represents the concentration of BMS-433796 required to inhibit 50% of the specific binding of the radioligand.[1]

In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

The Aβ-lowering effects of BMS-433796 were evaluated in the Tg2576 mouse model, which overexpresses a mutant form of human APP and develops age-dependent amyloid plaques.

Experimental Design:

-

Animal Model: Tg2576 transgenic mice.

-

Dosing: Chronic administration of BMS-433796.

-

Endpoints: Measurement of Aβ levels in the brain and plasma. Assessment of potential Notch-related toxicities.

While specific dosing regimens and detailed results from the chronic dosing studies are not fully available in the public domain, the studies indicated a reduction in brain Aβ levels, confirming the in vivo activity of the compound. However, these studies also highlighted a narrow therapeutic window, with Notch-mediated toxicity being observed at higher doses.

References

An In-Depth Technical Guide to BMS-433796: A Potent γ-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-433796 is a potent, orally active small molecule inhibitor of γ-secretase, a multi-subunit intramembrane protease centrally implicated in the pathogenesis of Alzheimer's disease. By targeting γ-secretase, BMS-433796 effectively reduces the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques found in the brains of Alzheimer's patients. This technical guide provides a comprehensive overview of the core attributes of BMS-433796, including its mechanism of action, available preclinical data, and detailed experimental protocols for its evaluation. Due to the limited publicly available data specifically for BMS-433796, this guide also incorporates methodologies and illustrative data from other well-characterized γ-secretase inhibitors developed by Bristol-Myers Squibb to provide a thorough understanding of the evaluation process for this class of compounds.

Core Concepts: γ-Secretase Inhibition

γ-Secretase is a complex enzyme responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), leading to the generation of various Aβ isoforms.[1] This enzyme also cleaves other transmembrane proteins, most notably the Notch receptor, which is crucial for cell-fate decisions.[2] Inhibition of Notch signaling can lead to mechanism-based toxicities, presenting a significant challenge in the development of safe and effective γ-secretase inhibitors.[3] The therapeutic goal is to selectively inhibit APP processing over Notch signaling.

Mechanism of Action of BMS-433796

BMS-433796 functions as a direct inhibitor of the catalytic activity of the γ-secretase complex. By binding to the complex, it prevents the cleavage of the C-terminal fragment of APP (APP-CTF or C99), thereby blocking the production of Aβ peptides, including the pathogenic Aβ42 isoform.

Quantitative Data

Specific quantitative preclinical data for BMS-433796 is limited in publicly accessible scientific literature. However, available information and data from analogous compounds provide valuable insights into its potential potency and selectivity.

| Parameter | Value | Source/Comment |

| In Vitro Potency (Aβ Inhibition) | ||

| Aβ Cell-Based IC50 | 0.3 nM | Vendor data. Specific Aβ isoform not specified. |

| In Vitro Selectivity (Notch Inhibition) | ||

| Notch Signaling Inhibition | Not explicitly quantified. Used at 0.3 µM in a Notch reporter assay. | [4] Comparative data suggests it is a potent Notch inhibitor. |

| In Vivo Efficacy | ||

| Aβ Lowering in Tg2576 Mice | Demonstrated | Specific percentage of reduction and dose not detailed. |

| Pharmacokinetics | ||

| Profile | Acceptable | [5] Specific parameters (e.g., half-life, bioavailability) not detailed. |

| Toxicity | ||

| Notch-Mediated Toxicity | Observed at higher doses | [5] Suggests a narrow therapeutic window. |

Note: Due to the scarcity of specific data for BMS-433796, the table highlights where information is available and where it is inferred or based on limited sources.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by γ-secretase and its inhibition by compounds like BMS-433796.

References

- 1. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255, a Novel Ketolide with Pharmacodynamics Against Multidrug-Resistant Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Review of synthesis, assay, and prediction of β and γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of BMS-433796

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-433796 is a potent, orally active γ-secretase inhibitor that has demonstrated significant β-amyloid (Aβ) lowering activity.[1][2] Developed by Bristol-Myers Squibb, this compound emerged from research efforts targeting the production of Aβ peptides, which are central to the amyloid hypothesis of Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of BMS-433796, with a focus on quantitative data, detailed experimental protocols, and key signaling pathways.

Discovery and Biological Activity

BMS-433796 was identified as a promising candidate for the treatment of Alzheimer's disease due to its potent inhibition of γ-secretase, a key enzyme in the amyloidogenic pathway. The compound, with the chemical name (S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S,Z)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1][2]diazepin-5-yl)propanamide, demonstrated nanomolar potency in inhibiting the production of both Aβ40 and Aβ42 peptides.[1][3]

Quantitative Biological Data

The following table summarizes the key in vitro and in vivo efficacy data for BMS-433796.

| Parameter | Value | Species/System | Reference |

| IC50 (Aβ40) | 0.8 nM | Human embryonic kidney cells overexpressing Swedish mutant APP | [1][3] |

| IC50 (Aβ42) | 0.4 nM | Human embryonic kidney cells overexpressing Swedish mutant APP | [1][3] |

| [3H]IN973 Binding IC50 | 1.2 nM | --- | [1][3] |

| ED50 (Brain Aβ40 reduction) | 2.4 mg/kg | Tg2576 mice | [1] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in male Sprague-Dawley rats revealed that BMS-433796 has a low total body clearance of 5.2 ± 0.82 mL/min/kg following a 10-minute intravenous infusion.[1] The compound exhibited an apparent terminal elimination half-life of 4.6 ± 0.48 hours.[1] Oral administration resulted in a bioavailability of 31% with prolonged absorption.[1]

Synthesis of BMS-433796

The synthesis of BMS-433796 involves a multi-step process culminating in the coupling of two key chiral fragments. While the specific, step-by-step protocol with yields from the primary literature is not publicly available, the general synthetic strategy can be inferred from related publications on benzodiazepinone synthesis. The core of the molecule is a benzodiazepinone scaffold, which is then functionalized and coupled with a substituted propanamide moiety.

A plausible synthetic approach would involve the following key transformations:

-

Synthesis of the Benzodiazepinone Core: This typically involves the cyclization of an appropriately substituted aminobenzophenone derivative.

-

Introduction of the Amine Functionality: The diazepinone core is then modified to introduce an amine group at the desired position, which will serve as a handle for coupling.

-

Synthesis of the Side Chain: The (S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)propanamide side chain is synthesized separately, likely from the corresponding amino acid and acid precursors.

-

Coupling Reaction: The final step involves the amide bond formation between the benzodiazepinone amine and the carboxylic acid of the side chain.

Experimental Protocols

γ-Secretase Activity Assay

The potency of BMS-433796 was likely determined using a cell-based γ-secretase activity assay. A general protocol for such an assay is as follows:

Objective: To measure the inhibition of Aβ40 and Aβ42 production by a test compound in a cell line overexpressing a mutant form of the amyloid precursor protein (APP).

Materials:

-

Human embryonic kidney (HEK293) cells stably transfected with APP carrying the Swedish mutation (HEK293-APPsw).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (BMS-433796) dissolved in DMSO.

-

Lysis buffer.

-

Aβ40 and Aβ42 ELISA kits.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed HEK293-APPsw cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment: The following day, treat the cells with a serial dilution of BMS-433796. Include a vehicle control (DMSO) and a positive control (a known γ-secretase inhibitor).

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Lysate and Supernatant Collection: After incubation, collect the cell culture supernatant. Lyse the cells with lysis buffer to measure total protein.

-

ELISA: Quantify the levels of Aβ40 and Aβ42 in the collected supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Normalize the Aβ levels to the total protein concentration in the corresponding cell lysates. Plot the percentage of Aβ inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Mechanism of Action

BMS-433796 exerts its therapeutic effect by inhibiting the enzymatic activity of γ-secretase. This enzyme is a multi-subunit protease complex that plays a crucial role in the final step of Aβ peptide generation from the amyloid precursor protein (APP).

Caption: Amyloidogenic processing of APP and the inhibitory action of BMS-433796.

Structure-Activity Relationship (SAR)

The development of BMS-433796 likely involved extensive structure-activity relationship studies to optimize its potency and pharmacokinetic properties. While specific details of the SAR for this compound are proprietary, general principles for benzodiazepinone-based γ-secretase inhibitors can be inferred from the scientific literature.

Key areas of the molecule that were likely explored for SAR include:

-

The Benzodiazepinone Core: Modifications to the aromatic ring and the diazepinone ring can influence potency and metabolic stability.

-

The Propanamide Linker: The length and nature of the linker between the core and the side chain are critical for optimal interaction with the enzyme's active site.

-

The Difluorophenyl Group: The substitution pattern on this aromatic ring is crucial for potency. The fluorine atoms likely enhance binding affinity and improve metabolic stability.

-

The Hydroxyacetamide Moiety: The stereochemistry and the hydroxyl group of this part of the molecule are likely essential for key hydrogen bonding interactions within the active site of γ-secretase.

Caption: Key structural regions of BMS-433796 for SAR studies.

Conclusion

BMS-433796 represents a significant achievement in the development of small molecule inhibitors of γ-secretase for the potential treatment of Alzheimer's disease. Its high potency and demonstrated in vivo efficacy in reducing brain Aβ levels underscore the potential of this therapeutic approach. This technical guide has provided a detailed overview of the available information on the discovery and synthesis of BMS-433796, offering valuable insights for researchers and professionals in the field of drug development. Further investigation into the detailed synthetic route and comprehensive SAR studies would provide an even deeper understanding of this important molecule.

References

BMS 433796 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-433796 is a potent, orally active small molecule inhibitor of γ-secretase, an enzyme centrally implicated in the pathogenesis of Alzheimer's disease. By modulating the activity of γ-secretase, BMS-433796 effectively reduces the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform, which is a key component of the amyloid plaques found in the brains of Alzheimer's patients. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data associated with BMS-433796. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts in the field of Alzheimer's therapeutics.

Chemical Structure and Properties

BMS-433796 is a complex synthetic molecule with the IUPAC name (S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1][2]diazepin-5-yl)propanamide. Its chemical structure is characterized by a central benzodiazepine core.

Table 1: Chemical and Physical Properties of BMS-433796

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀F₂N₄O₄ | [1] |

| Molecular Weight | 430.41 g/mol | [1] |

| IUPAC Name | (S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1][2]diazepin-5-yl)propanamide | [3] |

| CAS Number | 935525-13-6 | [1] |

| SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--O | [1] |

| InChIKey | HXEHCCYOTHDPPI-NBHSMZAVSA-N | [1] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action: Inhibition of γ-Secretase

BMS-433796 exerts its therapeutic effect by inhibiting the enzymatic activity of γ-secretase. This multi-protein complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), which leads to the generation of Aβ peptides of varying lengths.

The γ-secretase complex is composed of four core subunits:

-

Presenilin (PSEN1 or PSEN2): The catalytic subunit containing the active site aspartyl protease domains.

-

Nicastrin (NCT): A type I transmembrane glycoprotein that is thought to recognize and bind the substrate.

-

Anterior pharynx-defective 1 (APH-1): A multi-pass transmembrane protein involved in complex assembly and stability.

-

Presenilin enhancer 2 (PEN-2): A small hairpin-like transmembrane protein that is crucial for the final activation of the complex.

BMS-433796 is a non-competitive inhibitor of γ-secretase, suggesting that it does not directly compete with the substrate for binding to the active site. Instead, it is believed to bind to an allosteric site on the presenilin subunit, inducing a conformational change that stabilizes the enzyme-substrate complex and prevents the catalytic cleavage of APP. This leads to a reduction in the overall production of Aβ peptides.

Impact on Amyloid Precursor Protein (APP) Processing

The processing of APP can occur through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ. In the amyloidogenic pathway, APP is sequentially cleaved by β-secretase (BACE1) and then γ-secretase. The cleavage by γ-secretase is imprecise and can result in Aβ peptides of different lengths, with Aβ40 being the most abundant and Aβ42 being more prone to aggregation and plaque formation. BMS-433796 specifically inhibits the γ-secretase cleavage step in the amyloidogenic pathway, thereby reducing the production of both Aβ40 and Aβ42.

Impact on Notch Signaling

A significant challenge in the development of γ-secretase inhibitors is their potential for off-target effects, most notably the inhibition of Notch signaling. The Notch receptor is another critical substrate of γ-secretase, and its cleavage is essential for cell-fate decisions, proliferation, and differentiation. Inhibition of Notch signaling can lead to severe toxicities, particularly in the gastrointestinal tract and the immune system. While BMS-433796 is a potent inhibitor of APP processing, its effect on Notch signaling is a critical consideration for its therapeutic window. Studies have shown that chronic dosing of BMS-433796 in transgenic mice suggested a narrow therapeutic window with Notch-mediated toxicity at higher doses.[3]

Quantitative Data

The potency and efficacy of BMS-433796 have been evaluated in various in vitro and in vivo models.

Table 2: In Vitro Activity of BMS-433796

| Assay | Cell Line | Parameter | Value | Reference |

| γ-Secretase Inhibition | HEK293 (Swedish mutation APP) | IC₅₀ for Aβ40 | 0.8 nM | [5] |

| γ-Secretase Inhibition | HEK293 (Swedish mutation APP) | IC₅₀ for Aβ42 | 0.4 nM | [5] |

| [³H]IN973 Binding Assay | - | IC₅₀ | 1.2 nM | [5] |

| γ-Secretase Inhibition | - | Cell IC₅₀ | 0.3 nM | [2] |

Table 3: Preclinical Pharmacokinetics of BMS-433796 in Rats

| Parameter | Route | Dose | Value | Reference |

| Total Body Clearance | IV Infusion (10 min) | 2.3 µmol/kg | 5.2 ± 0.82 mL/min/kg | [5] |

| Terminal Elimination Half-life | IV Infusion (10 min) | 2.3 µmol/kg | 4.6 ± 0.48 h | [5] |

| Oral Bioavailability | Oral Gavage | 35 µmol/kg | 31% | [5] |

| Brain Aβ40 Reduction (ED₅₀) | - | - | 2.4 mg/kg | [5] |

Experimental Protocols

In Vitro γ-Secretase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds like BMS-433796 on γ-secretase in a cell-based assay.

Objective: To determine the IC₅₀ of BMS-433796 for the inhibition of Aβ40 and Aβ42 production.

Materials:

-

HEK293 cells stably overexpressing APP with the Swedish mutation.

-

Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

-

BMS-433796 stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Aβ40 and Aβ42 ELISA kits.

Procedure:

-

Cell Plating: Seed the HEK293-APPsw cells in 24-well plates at a density that allows for 80-90% confluency after 24 hours.

-

Compound Treatment: Prepare serial dilutions of BMS-433796 in cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compound or vehicle (DMSO) control.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Sample Collection: After incubation, collect the conditioned medium from each well. Centrifuge to remove any cell debris.

-

Cell Lysis (Optional): Wash the cell monolayer with PBS and lyse the cells with lysis buffer to determine total protein concentration for normalization.

-

Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of Aβ inhibition against the logarithm of the BMS-433796 concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Efficacy Study in Tg2576 Mice

This protocol outlines a general approach for evaluating the in vivo efficacy of BMS-433796 in a transgenic mouse model of Alzheimer's disease.

Objective: To assess the effect of BMS-433796 on brain Aβ levels in Tg2576 mice.

Materials:

-

Tg2576 transgenic mice (overexpressing human APP with the Swedish mutation).

-

BMS-433796 formulation for oral administration (e.g., in PEG-400).

-

Anesthesia.

-

Brain homogenization buffer.

-

Aβ ELISA kits.

Procedure:

-

Animal Acclimation: Acclimate the Tg2576 mice to the housing conditions for at least one week before the start of the experiment.

-

Dosing: Administer BMS-433796 or vehicle control to the mice via oral gavage at the desired dose and frequency (e.g., once daily for several days).

-

Tissue Collection: At a specified time point after the final dose, euthanize the mice under deep anesthesia. Perfuse the animals with saline to remove blood from the brain.

-

Brain Homogenization: Dissect the brain and homogenize the tissue in a suitable buffer containing protease inhibitors.

-

Fractionation (Optional): The brain homogenate can be fractionated into soluble and insoluble fractions by centrifugation to assess Aβ levels in different pools.

-

Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the brain homogenates using specific ELISA kits.

-

Data Analysis: Compare the brain Aβ levels between the BMS-433796-treated group and the vehicle control group using appropriate statistical tests.

Conclusion

BMS-433796 is a well-characterized and potent γ-secretase inhibitor that has demonstrated significant Aβ-lowering effects in preclinical models of Alzheimer's disease. Its detailed chemical properties, mechanism of action, and quantitative data provide a strong foundation for its use as a research tool and a potential therapeutic candidate. However, the narrow therapeutic window due to Notch-related toxicities highlights a critical challenge for the clinical development of this and other γ-secretase inhibitors. Further research focusing on developing more selective γ-secretase modulators that spare Notch signaling remains a key area of interest in the pursuit of a safe and effective treatment for Alzheimer's disease.

References

- 1. Dense-Core Plaques in Tg2576 and PSAPP Mouse Models of Alzheimer’s Disease Are Centered on Vessel Walls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The initial substrate-binding site of gamma-secretase is located on presenilin near the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The initial substrate-binding site of γ-secretase is located on presenilin near the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping the binding site of BMS-708163 on γ-secretase with cleavable photoprobes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: BMS-433796 (CAS Number 935525-13-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-433796 is a potent, orally active small molecule inhibitor of γ-secretase, an enzyme centrally implicated in the pathogenesis of Alzheimer's disease. By modulating the activity of γ-secretase, BMS-433796 effectively reduces the production of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 isoform, which is a primary component of the amyloid plaques found in the brains of Alzheimer's patients. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental protocols, and available preclinical data for BMS-433796.

Chemical Properties and Structure

BMS-433796, with the chemical name (S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S,Z)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1][2]diazepin-5-yl)propanamide, is a complex molecule with multiple stereocenters. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 935525-13-6 |

| Molecular Formula | C₂₁H₂₀F₂N₄O₄ |

| Molecular Weight | 430.41 g/mol |

| Appearance | Solid |

| Purity | >98.00% |

| Storage | Store at -20°C |

Mechanism of Action: Inhibition of γ-Secretase

BMS-433796 exerts its therapeutic effect by directly inhibiting the enzymatic activity of the γ-secretase complex. This multi-protein complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides of varying lengths.

The γ-Secretase Signaling Pathway

The processing of APP by secretases is a critical pathway in neuronal function and, when dysregulated, in Alzheimer's disease pathology. The amyloidogenic pathway, which BMS-433796 targets, involves the sequential cleavage of APP by β-secretase and then γ-secretase.

Caption: γ-Secretase processing of APP and Notch and inhibition by BMS-433796.

Impact on Notch Signaling

An important consideration for γ-secretase inhibitors is their potential to interfere with the processing of other substrates, most notably the Notch receptor. Notch signaling is crucial for various cellular processes, and its inhibition can lead to toxicity. BMS-433796 has been shown to have a narrow therapeutic window, with Notch-mediated toxicity observed at higher doses in preclinical models.[2]

Quantitative Data

The following tables summarize the available quantitative data for BMS-433796.

In Vitro Activity

| Parameter | Cell Line | Value (nM) | Reference |

| IC₅₀ (Aβ40) | Human Embryonic Kidney (HEK) cells overexpressing Swedish mutant APP | 0.8 | [3] |

| IC₅₀ (Aβ42) | Human Embryonic Kidney (HEK) cells overexpressing Swedish mutant APP | 0.4 | [3] |

| IC₅₀ ([³H]IN973 binding) | N/A | 1.2 | [3] |

In Vivo Efficacy (Tg2576 Mice)

| Parameter | Value (mg/kg) | Reference |

| ED₅₀ (Brain Aβ40 reduction) | 2.4 | [3] |

Pharmacokinetics (Male Sprague-Dawley Rats)

| Parameter | Route | Dose (µmol/kg) | Value | Reference |

| Total Body Clearance | IV (10-min infusion) | 2.3 | 5.2 ± 0.82 mL/min/kg | [3] |

| Terminal Elimination Half-life | IV (10-min infusion) | 2.3 | 4.6 ± 0.48 h | [3] |

| Oral Bioavailability | Oral (suspension) | 35 | 31% | [3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings.

Synthesis of BMS-433796

Caption: General synthetic workflow for BMS-433796.

In Vitro γ-Secretase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BMS-433796 against the production of Aβ40 and Aβ42.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing the Swedish mutation of human APP (APPsw) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with various concentrations of BMS-433796 for a defined period (e.g., 24 hours).

-

Sample Collection: The conditioned media is collected.

-

Aβ Quantification: The concentrations of Aβ40 and Aβ42 in the conditioned media are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The percentage of inhibition of Aβ production at each compound concentration is calculated relative to a vehicle control. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic equation.

In Vivo Aβ Reduction Study in Tg2576 Mice

Objective: To assess the in vivo efficacy of BMS-433796 in reducing brain Aβ levels in a transgenic mouse model of Alzheimer's disease.

Methodology:

-

Animal Model: Tg2576 mice, which overexpress a mutant form of human APP and develop age-dependent amyloid plaques, are used.

-

Compound Administration: BMS-433796 is administered orally to the mice at various doses.

-

Tissue Collection: At a specified time point after dosing, the mice are euthanized, and brain tissue is collected.

-

Brain Homogenization: The brain tissue is homogenized in appropriate buffers to extract Aβ peptides.

-

Aβ Quantification: The levels of Aβ40 in the brain homogenates are measured by ELISA.

-

Data Analysis: The dose-dependent reduction in brain Aβ levels is analyzed to determine the ED₅₀ (the dose that produces 50% of the maximal effect).

Conclusion

BMS-433796 is a potent γ-secretase inhibitor that has demonstrated significant Aβ-lowering activity in preclinical models of Alzheimer's disease. Its development highlights the potential of targeting γ-secretase as a therapeutic strategy. However, the narrow therapeutic window due to Notch-related toxicity remains a significant challenge for this class of inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers in the field of Alzheimer's drug discovery and development, facilitating further investigation into the therapeutic potential and optimization of γ-secretase inhibitors. Further research is warranted to explore strategies to improve the selectivity of these inhibitors for APP over Notch, potentially leading to safer and more effective treatments for Alzheimer's disease.

References

An In-depth Technical Guide on the Effect of BMS-433796 on Amyloid-Beta Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques, a hallmark of the disease. The production of Aβ is initiated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Consequently, inhibition of γ-secretase is a key therapeutic strategy to reduce Aβ production. This technical guide provides a comprehensive overview of the preclinical γ-secretase inhibitor, BMS-433796, detailing its mechanism of action, its effects on Aβ production, and the experimental methodologies used to characterize its activity.

Mechanism of Action: γ-Secretase Inhibition

BMS-433796 is a potent, orally bioavailable γ-secretase inhibitor. Its primary mechanism of action is the direct inhibition of the catalytic activity of the γ-secretase complex. This multi-protein complex is responsible for the final intramembrane cleavage of APP to generate Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone Aβ42. By inhibiting γ-secretase, BMS-433796 effectively reduces the production of all Aβ species.

A critical aspect of γ-secretase inhibition is its potential effect on other substrates, particularly Notch. The Notch signaling pathway is crucial for cell-fate decisions, and its cleavage by γ-secretase is a vital step in this process. Inhibition of Notch signaling can lead to mechanism-based toxicities. Preclinical studies on some γ-secretase inhibitors have noted a narrow therapeutic window due to Notch-mediated toxicity at higher doses[1].

Quantitative Analysis of Aβ Reduction

The efficacy of BMS-433796 in reducing Aβ levels has been quantified in both in vitro and in vivo models. The data consistently demonstrates a potent, dose-dependent reduction in both Aβ40 and Aβ42.

In Vitro Efficacy

The inhibitory activity of BMS-433796 on γ-secretase was assessed using human embryonic kidney (HEK293) cells overexpressing the Swedish mutation of APP (HEK-APPsw). These cells produce high levels of Aβ, providing a robust system for evaluating inhibitors.

| Parameter | Aβ40 | Aβ42 | Reference |

| IC50 | 0.8 nM | 0.4 nM | [2] |

Table 1: In vitro inhibitory concentrations of BMS-433796 on Aβ40 and Aβ42 production in HEK-APPsw cells.

In Vivo Efficacy

The in vivo efficacy of BMS-433796 was evaluated in the Tg2576 transgenic mouse model of Alzheimer's disease. These mice overexpress human APP with the Swedish mutation, leading to age-dependent increases in brain Aβ levels and plaque formation.

| Parameter | Value | Species | Model | Reference |

| ED50 (Brain Aβ40 reduction) | 2.4 mg/kg | Mouse | Tg2576 | [2] |

Table 2: In vivo efficacy of BMS-433796 in reducing brain Aβ40 levels in Tg2576 mice.

Pharmacokinetic Profile

Pharmacokinetic studies were conducted in male Sprague-Dawley rats to determine the absorption, distribution, metabolism, and excretion (ADME) properties of BMS-433796.

| Parameter | Value | Species | Route | Reference |

| Total Body Clearance | 5.2 ± 0.82 mL/min/kg | Rat | Intravenous | [2] |

| Terminal Elimination Half-life | 4.6 ± 0.48 h | Rat | Intravenous | [2] |

| Oral Bioavailability | 31% | Rat | Oral | [2] |

Table 3: Pharmacokinetic parameters of BMS-433796 in Sprague-Dawley rats.

Experimental Protocols

In Vitro γ-Secretase Inhibition Assay in HEK-APPsw Cells

This assay quantifies the ability of a compound to inhibit the production of Aβ in a cellular context.

1. Cell Culture and Treatment:

- Human embryonic kidney (HEK293) cells stably transfected with the human APP gene containing the Swedish double mutation (K670N/M671L) are cultured in appropriate media (e.g., DMEM with 10% FBS).

- Cells are seeded in multi-well plates and allowed to adhere.

- BMS-433796 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations. A vehicle control (DMSO) is also included.

- The cells are incubated with the compound for a defined period (e.g., 24 hours).

2. Sample Collection and Preparation:

- After incubation, the conditioned media is collected.

- The media is centrifuged to remove cellular debris.

3. Aβ Quantification (ELISA):

- The concentrations of Aβ40 and Aβ42 in the conditioned media are determined using commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits.

- The ELISA plates are coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42.

- The conditioned media samples and a standard curve of known Aβ concentrations are added to the wells.

- A detection antibody, often a biotinylated antibody recognizing the N-terminus of Aβ, is then added.

- A streptavidin-horseradish peroxidase (HRP) conjugate is used to bind to the biotinylated detection antibody.

- A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

- The reaction is stopped, and the absorbance is read on a plate reader.

- The concentration of Aβ in the samples is calculated from the standard curve.

4. Data Analysis:

- The percentage of Aβ inhibition at each concentration of BMS-433796 is calculated relative to the vehicle control.

- The IC50 value (the concentration at which 50% of Aβ production is inhibited) is determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Assessment of Aβ Reduction in Tg2576 Mice

This protocol describes the methodology for evaluating the in vivo efficacy of BMS-433796 in a transgenic mouse model of Alzheimer's disease.

1. Animal Model:

- Tg2576 mice, which overexpress human APP695 with the Swedish mutation, are used. These mice develop age-dependent increases in brain Aβ levels and amyloid plaques[3].

2. Dosing:

- BMS-433796 is formulated in a suitable vehicle (e.g., PEG-400) for oral administration.

- Mice are administered a single oral dose of BMS-433796 at various dose levels. A vehicle control group is also included.

3. Sample Collection:

- At a specified time point after dosing (e.g., 3 hours), animals are euthanized.

- Blood is collected for plasma analysis, and the brain is rapidly excised.

- The brain is dissected (e.g., cortex and hippocampus) and snap-frozen for subsequent analysis.

4. Brain Tissue Homogenization and Aβ Extraction:

- Brain tissue is homogenized in a buffer containing protease inhibitors.

- A sequential extraction procedure is often used to isolate different pools of Aβ:

- Soluble fraction: Homogenization in a buffer such as Tris-buffered saline (TBS).

- Membrane-bound fraction: Re-homogenization of the pellet in a buffer containing a mild detergent (e.g., Triton X-100).

- Insoluble fraction: The remaining pellet is extracted with a strong denaturant like formic acid or guanidine hydrochloride to solubilize aggregated Aβ in plaques.

5. Aβ Quantification (ELISA):

- The concentrations of Aβ40 and Aβ42 in the brain homogenate fractions and plasma are measured by sandwich ELISA as described in the in vitro protocol.

6. Data Analysis:

- The levels of Aβ in the brains of treated mice are compared to those in the vehicle-treated control group.

- The ED50 value (the dose that produces a 50% reduction in brain Aβ levels) is calculated from the dose-response curve.

Visualizations

Signaling Pathway of APP Processing and Inhibition by BMS-433796

Caption: Amyloidogenic and non-amyloidogenic processing of APP and the inhibitory action of BMS-433796.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for assessing the in vivo efficacy of BMS-433796 in Tg2576 mice.

Logical Relationship of BMS-433796 Action

Caption: Logical flow of BMS-433796's inhibitory effect on the amyloid cascade.

Conclusion

BMS-433796 is a potent γ-secretase inhibitor that has demonstrated significant efficacy in reducing the production of both Aβ40 and Aβ42 in preclinical models of Alzheimer's disease. The in vitro and in vivo data support its mechanism of action and provide a strong rationale for the continued investigation of γ-secretase inhibitors as a therapeutic approach for AD. The detailed experimental protocols provided herein offer a guide for the evaluation of similar compounds. Further research, particularly focusing on achieving a wide therapeutic window to avoid Notch-related side effects, is crucial for the successful clinical development of this class of compounds.

References

Preclinical Profile of BMS-433796: A γ-Secretase Inhibitor for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-433796 is a potent, orally active γ-secretase inhibitor that has been investigated for its potential as a therapeutic agent for Alzheimer's disease. The primary mechanism of action of BMS-433796 is the inhibition of γ-secretase, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides. Elevated levels of Aβ, particularly the Aβ42 isoform, are widely considered to be a central event in the pathophysiology of Alzheimer's disease. This guide provides a comprehensive overview of the preclinical research on BMS-433796, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Data Presentation

The preclinical development of BMS-433796 involved a series of in vitro and in vivo studies to characterize its potency, efficacy, and pharmacokinetic profile. The following tables summarize the key quantitative findings from this research.

Table 1: In Vitro Potency of BMS-433796

| Assay Type | System | Target | IC50 (nM) |

| Cell-based Assay | Human Embryonic Kidney (HEK) cells overexpressing Swedish mutant APP | Aβ40 | 0.8 |

| Cell-based Assay | Human Embryonic Kidney (HEK) cells overexpressing Swedish mutant APP | Aβ42 | 0.4 |

| Binding Assay | Not Specified | γ-secretase | 1.2 |

Table 2: Pharmacokinetic Parameters of BMS-433796 in Rats

| Route of Administration | Parameter | Value |

| Intravenous (2.3 µmol/kg) | Total Body Clearance | 5.2 ± 0.82 mL/min/kg |

| Intravenous (2.3 µmol/kg) | Terminal Elimination Half-life | 4.6 ± 0.48 h |

| Oral (35 µmol/kg) | Bioavailability | 31% |

Table 3: In Vivo Efficacy of BMS-433796 in Tg2576 Mice

| Dose (mpk, p.o.) | Time Point (h) | Brain Aβ40 Reduction (%) |

| 10 | 3 | 55 |

| 10 | 6 | 65 |

| 30 | 3 | 75 |

| 30 | 6 | 85 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of BMS-433796.

In Vitro Aβ Reduction Assay

Objective: To determine the potency of BMS-433796 in inhibiting Aβ40 and Aβ42 production in a cellular context.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) cells stably overexpressing the Swedish K670N/M671L mutation of the amyloid precursor protein (APP) were cultured in appropriate media.

-

Compound Treatment: Cells were treated with varying concentrations of BMS-433796 for a defined period.

-

Sample Collection: Conditioned media from the treated cells was collected.

-

Aβ Quantification: The levels of Aβ40 and Aβ42 in the conditioned media were quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

γ-Secretase Binding Assay

Objective: To measure the direct binding affinity of BMS-433796 to the γ-secretase enzyme complex.

Methodology:

-

Membrane Preparation: Membranes containing the γ-secretase complex were prepared from a suitable cell line or tissue source.

-

Radioligand Incubation: The membranes were incubated with a radiolabeled γ-secretase inhibitor (e.g., [³H]-LY-411575) in the presence of varying concentrations of BMS-433796.

-

Separation of Bound and Free Ligand: The reaction mixture was filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification of Radioactivity: The amount of radioactivity on the filters was measured using a scintillation counter.

-

Data Analysis: The IC50 value was determined by analyzing the competition binding data.

In Vivo Aβ Reduction Study in Tg2576 Mice

Objective: To assess the efficacy of orally administered BMS-433796 in reducing brain Aβ levels in a transgenic mouse model of Alzheimer's disease.

Methodology:

-

Animal Model: Tg2576 mice, which overexpress human APP with the Swedish mutation, were used.

-

Compound Administration: BMS-433796 was formulated in a suitable vehicle and administered orally (p.o.) to the mice at various doses.

-

Tissue Collection: At specific time points after dosing, the mice were euthanized, and brain tissue was collected.

-

Brain Homogenization: The brain tissue was homogenized in a buffer containing protease inhibitors.

-

Aβ Quantification: The levels of Aβ40 in the brain homogenates were measured by ELISA.

-

Data Analysis: The percentage reduction in brain Aβ levels was calculated relative to vehicle-treated control animals.

Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of BMS-433796 following intravenous and oral administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Compound Administration:

-

Intravenous (IV): BMS-433796 was administered as a single bolus injection into a tail vein.

-

Oral (PO): BMS-433796 was administered by oral gavage.

-

-

Blood Sampling: Blood samples were collected from the jugular vein at various time points after dosing.

-

Plasma Preparation: Plasma was separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of BMS-433796 in the plasma samples was determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using non-compartmental methods to determine parameters such as clearance, half-life, and bioavailability.

Mandatory Visualizations

The following diagrams, generated using the DOT language, visualize key pathways and workflows related to the preclinical research of BMS-433796.

Caption: γ-Secretase's dual role in APP and Notch processing and its inhibition by BMS-433796.

Caption: Workflow for the in vivo efficacy study of BMS-433796 in Tg2576 mice.

Discussion and Conclusion

The preclinical data for BMS-433796 demonstrate its potent in vitro activity in reducing the production of both Aβ40 and Aβ42. The compound exhibits favorable oral bioavailability and a reasonable half-life in rats, suggesting its potential for in vivo applications. Crucially, in the Tg2576 transgenic mouse model of Alzheimer's disease, oral administration of BMS-433796 led to a significant and dose-dependent reduction of brain Aβ levels.

However, a critical aspect of γ-secretase inhibition is the potential for on-target toxicity related to the inhibition of Notch signaling. The γ-secretase complex is responsible for the cleavage of multiple substrates, including the Notch receptor, which plays a vital role in cell-fate decisions in various tissues. Inhibition of Notch signaling can lead to significant side effects. Preclinical studies with BMS-433796 have indeed suggested a narrow therapeutic window, with Notch-mediated toxicity observed at higher doses. This highlights the primary challenge in the development of γ-secretase inhibitors: achieving a therapeutic effect on Aβ production without causing mechanism-based toxicity.

BMS-433796 in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. A key therapeutic strategy has been the modulation of γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. BMS-433796 is a potent, orally active γ-secretase modulator that has been investigated in preclinical models of Alzheimer's disease. This technical guide provides a comprehensive overview of the available data on BMS-433796, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, with a focus on the experimental methodologies employed in its evaluation.

Core Mechanism of Action

BMS-433796 functions as a γ-secretase modulator. Unlike γ-secretase inhibitors which block the enzyme's activity altogether, modulators allosterically alter the enzyme's function. This modulation shifts the cleavage of APP, leading to a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concurrent increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38. A critical aspect of γ-secretase modulators is their potential to spare the processing of other γ-secretase substrates, most notably Notch, thereby avoiding the toxicities associated with Notch inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-433796 from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of BMS-433796

| Parameter | Cell Line | Assay | IC50 Value | Reference |

| Aβ40 Inhibition | HEK293 APPsw | ELISA | 0.8 nM | [1] |

| Aβ42 Inhibition | HEK293 APPsw | ELISA | 0.4 nM | [1] |

| [3H]IN973 Binding | --- | Radioligand Binding Assay | 1.2 nM | [1] |

Table 2: In Vivo Efficacy of BMS-433796 in Tg2576 Mice

| Parameter | Dosing Route | ED50 Value | Reference |

| Brain Aβ40 Reduction | Oral | 2.4 mg/kg | [1] |

Table 3: Pharmacokinetic Profile of BMS-433796 in Male Sprague-Dawley Rats

| Parameter | Dosing Route | Value | Reference |

| Total Body Clearance | Intravenous (2.3 µmol/kg) | 5.2 ± 0.82 mL/min/kg | [1] |

| Terminal Elimination Half-Life | Intravenous (2.3 µmol/kg) | 4.6 ± 0.48 h | [1] |

| Oral Bioavailability | Oral (35 µmol/kg in PEG-400) | 31% | [1] |

Signaling Pathways and Experimental Workflows

γ-Secretase Modulation of APP Processing

The following diagram illustrates the effect of BMS-433796 on the processing of Amyloid Precursor Protein (APP) by γ-secretase.

References

BMS-433796: An In-Depth Technical Profile of a Potent γ-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-433796 is a potent, orally active small molecule inhibitor of γ-secretase, a multi-subunit protease complex centrally involved in the generation of amyloid-β (Aβ) peptides. The accumulation of Aβ in the brain is a pathological hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the target selectivity profile of BMS-433796, detailing its inhibitory activity and the experimental methodologies used for its characterization. The document includes quantitative data on its potency, a description of the key signaling pathways it modulates, and detailed experimental protocols relevant to its evaluation.

Introduction

γ-Secretase is a critical intramembrane aspartyl protease responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. Due to its central role in Aβ generation, γ-secretase has been a prime therapeutic target for the development of Alzheimer's disease treatments. BMS-433796 has been identified as a potent inhibitor of this enzyme complex. A crucial aspect of the development of any γ-secretase inhibitor is its selectivity profile. This includes not only its potency against APP processing but also its relative activity against other γ-secretase substrates, such as the Notch receptor, and other related proteases. Inhibition of Notch signaling can lead to significant toxicity, making selectivity a key determinant of a compound's therapeutic potential.

Target Selectivity Profile

The primary target of BMS-433796 is the γ-secretase complex. Its inhibitory activity has been quantified through various in vitro and cell-based assays.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory potency of BMS-433796.

| Target/Process | Assay Type | Value | Reference |

| γ-Secretase (cellular Aβ production) | Cell-based | IC50: 0.3 nM | [1] |

| Aβ40 production | Cell-based (HEK cells overexpressing Swedish mutant APP) | IC50: 0.8 nM | |

| Aβ42 production | Cell-based (HEK cells overexpressing Swedish mutant APP) | IC50: 0.4 nM | |

| [3H]IN973 Binding | Cell-based | IC50: 1.2 nM |

Note: While extensive searches were conducted, specific IC50 values for BMS-433796 against off-targets such as BACE1, Cathepsin D, and particularly the Notch signaling pathway, were not available in the public domain literature reviewed. The selectivity against Notch is a critical parameter for γ-secretase inhibitors. For context, a related Bristol-Myers Squibb compound, Avagacestat (BMS-708163), was shown to have an IC50 of 0.30 nM for Aβ40 inhibition and an IC50 of 58 nM for Notch signaling inhibition, demonstrating a 193-fold selectivity.

Signaling Pathways

BMS-433796 primarily impacts two major signaling pathways through its inhibition of γ-secretase: the Amyloid Precursor Protein (APP) processing pathway and the Notch signaling pathway.

Amyloid Precursor Protein (APP) Processing Pathway

The amyloidogenic pathway of APP processing is a sequential enzymatic cascade. Inhibition of γ-secretase by BMS-433796 blocks the final step of this pathway, thereby reducing the production of Aβ peptides.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis. γ-Secretase is essential for the final proteolytic cleavage that releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus to regulate gene expression. Inhibition of γ-secretase by BMS-433796 can disrupt this pathway.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of BMS-433796

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on BMS-433796. Detailed quantitative data and specific experimental protocols are limited due to the inaccessibility of the primary research publication.

Introduction

BMS-433796 is a potent, orally active small molecule inhibitor of γ-secretase, an enzyme centrally involved in the production of amyloid-beta (Aβ) peptides.[1][2] The accumulation of Aβ in the brain is a pathological hallmark of Alzheimer's disease. As a γ-secretase inhibitor, BMS-433796 was investigated for its potential to lower Aβ levels and therefore act as a disease-modifying therapy for Alzheimer's disease. Preclinical studies have been conducted, primarily in the Tg2576 transgenic mouse model of Alzheimer's disease, to characterize its pharmacokinetic and pharmacodynamic profile.[1]

Pharmacokinetics

While specific quantitative pharmacokinetic parameters for BMS-433796 are not publicly available, preclinical studies in Tg2576 mice have described its profile as "acceptable" for an orally administered agent.[1] This suggests that the compound achieves sufficient exposure in the body, including the central nervous system, to exert its pharmacodynamic effects.

It is also noted that active metabolites of BMS-433796 contribute to the observed reduction in Aβ.[1] This indicates that the parent compound is metabolized into one or more active forms that also inhibit γ-secretase. A comprehensive pharmacokinetic assessment would therefore involve the characterization of both the parent drug and its active metabolites.

Table 1: Summary of Available Pharmacokinetic Information

| Parameter | Finding | Source |

| Route of Administration | Oral | [1] |

| Bioavailability | Described as "orally active" | [1] |

| Metabolism | Forms active metabolites | [1] |

| Key Study Model | Tg2576 transgenic mice | [1] |

Pharmacodynamics

The primary pharmacodynamic effect of BMS-433796 is the inhibition of γ-secretase, leading to a reduction in the production of Aβ peptides.

In Vitro Potency

BMS-433796 is a highly potent inhibitor of γ-secretase, with a reported cellular IC50 of 0.3 nM.[2] This indicates that a very low concentration of the compound is required to achieve 50% inhibition of the enzyme's activity in a cellular context.

In Vivo Efficacy in a Transgenic Mouse Model

Studies in the Tg2576 mouse model of Alzheimer's disease demonstrated that administration of BMS-433796 leads to a reduction in Aβ levels.[1] The Tg2576 mouse overexpresses a mutant form of the human amyloid precursor protein (APP), leading to age-dependent increases in Aβ and the formation of amyloid plaques.

Dose-Response and Therapeutic Window

Chronic dosing studies in Tg2576 mice revealed a narrow therapeutic window for BMS-433796.[1] While the compound was effective at lowering Aβ, higher doses were associated with toxicity related to the inhibition of Notch signaling.[1] Notch is another critical substrate of γ-secretase, and its inhibition can lead to adverse effects in various tissues. This finding is a common challenge for the therapeutic application of γ-secretase inhibitors.

Table 2: Summary of Available Pharmacodynamic Information

| Parameter | Finding | Source |

| Mechanism of Action | γ-secretase inhibitor | [1][2] |

| In Vitro Potency (IC50) | 0.3 nM | [2] |

| Primary Efficacy Endpoint | Reduction of amyloid-beta (Aβ) | [1] |

| Key In Vivo Model | Tg2576 transgenic mice | [1] |

| Safety/Tolerability | Narrow therapeutic window due to Notch-mediated toxicity at higher doses | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of γ-Secretase Inhibition

The following diagram illustrates the mechanism of action of BMS-433796 in the context of APP processing.

General Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical experimental workflow for assessing the pharmacokinetics and pharmacodynamics of a compound like BMS-433796 in a preclinical setting.

Experimental Protocols

Detailed experimental protocols from the primary literature are not publicly accessible. However, based on standard practices in the field, the key experiments would have likely involved the following methodologies:

-

Animal Model: The Tg2576 mouse model, which overexpresses the human APP gene with the Swedish mutation, was used.[1] These mice develop age-dependent Aβ plaques and are a standard model for testing Aβ-lowering therapies.

-

Drug Administration: BMS-433796 was administered orally.[1]

-

Pharmacokinetic Analysis: Blood samples would have been collected at various time points after dosing. Plasma concentrations of BMS-433796 and its metabolites would have been determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacodynamic Analysis (Aβ Measurement): Brain tissue would have been homogenized, and the levels of Aβ40 and Aβ42 would have been quantified using enzyme-linked immunosorbent assays (ELISAs).

-

Toxicity Assessment: To assess Notch-related toxicity, tissues such as the intestine and spleen would have been collected for histological examination to look for characteristic changes, such as goblet cell metaplasia in the gut.

Conclusion

BMS-433796 is a potent, orally active γ-secretase inhibitor that demonstrated the ability to lower Aβ levels in a preclinical model of Alzheimer's disease. Its development highlights a key challenge in the field of γ-secretase inhibition: achieving a therapeutic window that separates the desired Aβ-lowering effects from the mechanism-based toxicity associated with Notch inhibition. While the detailed quantitative pharmacokinetic and pharmacodynamic data for BMS-433796 are not fully available in the public domain, the published information provides a valuable case study for researchers and professionals in drug development, particularly those working on therapies for neurodegenerative diseases. Further investigation into the structure of its active metabolites and their specific properties could provide additional insights.

References

The Blood-Brain Barrier Penetration of γ-Secretase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective therapeutics for central nervous system (CNS) disorders, such as Alzheimer's disease, is critically dependent on the ability of drug candidates to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a CNS-targeted drug to be effective, it must possess the physicochemical properties that facilitate its transport across this barrier to reach its intended target.

BMS-433796 is a potent, orally active γ-secretase inhibitor that was investigated for its potential in treating Alzheimer's disease by reducing the production of amyloid-β (Aβ) peptides. While specific quantitative data on the BBB penetration of BMS-433796 is not extensively available in the public domain, it was reported to have an acceptable pharmacodynamic and pharmacokinetic profile in a transgenic mouse model of Alzheimer's disease. Chronic dosing, however, indicated a narrow therapeutic window and Notch-mediated toxicity at higher doses.

This technical guide will provide an in-depth overview of the methodologies used to assess the BBB penetration of γ-secretase inhibitors like BMS-433796. It will detail common experimental protocols and present conceptual frameworks for understanding and evaluating the CNS distribution of such compounds.

I. Assessing Blood-Brain Barrier Penetration: Key Parameters

The ability of a compound to cross the BBB is quantified by several key parameters. The primary goal is to determine the unbound concentration of the drug in the brain, as this is the concentration that is free to engage with its pharmacological target.

| Parameter | Description | Typical Units | Significance |

| Brain-to-Plasma Ratio (Kp) | The ratio of the total concentration of a drug in the brain to its total concentration in the plasma at a steady state. | Unitless | A basic measure of the extent of brain penetration. However, it does not account for protein binding. |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | The ratio of the unbound concentration of a drug in the brain to its unbound concentration in the plasma at a steady state. | Unitless | Considered the most relevant measure of BBB penetration as it reflects the free drug available to interact with the target. A Kp,uu of ~1 suggests passive diffusion is the primary mechanism of entry. A Kp,uu < 1 may indicate active efflux, while a Kp,uu > 1 can suggest active influx. |

| Permeability Coefficient (Pe) | A measure of the rate at which a compound can cross a membrane barrier. | cm/s | Indicates the velocity of transport across the BBB. |

| Efflux Ratio (ER) | The ratio of permeability in the basal-to-apical direction to the apical-to-basal direction in in vitro cell-based assays. | Unitless | An ER > 2 is generally considered indicative of active efflux, often mediated by transporters like P-glycoprotein (P-gp). |

II. Experimental Protocols for Determining BBB Penetration

A multi-tiered approach is typically employed to evaluate the BBB penetration of a drug candidate, starting with in silico and in vitro models and progressing to in vivo studies.

A. In Silico Prediction

Computational models are used in the early stages of drug discovery to predict the BBB penetration potential of a compound based on its physicochemical properties.

-

Methodology: Quantitative Structure-Property Relationship (QSPR) models are developed using large datasets of compounds with known BBB penetration. Key molecular descriptors that influence BBB penetration include:

-

Molecular weight

-

Lipophilicity (logP)

-

Polar surface area (PSA)

-

Hydrogen bond donors and acceptors

-

Charge

-

B. In Vitro Models

In vitro models provide a controlled environment to assess the permeability and potential for active transport of a compound across a cell monolayer that mimics the BBB.

-

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

-

Protocol: A filter plate with a lipid-coated artificial membrane separates a donor and an acceptor well. The test compound is added to the donor well, and after an incubation period, the concentration in both wells is measured to determine the permeability.

-

-

Cell-Based Assays (Caco-2, MDCK-MDR1)

-

Protocol: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-glycoprotein) or Caco-2 cells are cultured on a semi-permeable membrane in a transwell system. The compound is added to either the apical (blood side) or basolateral (brain side) chamber. Samples are taken from both chambers over time to determine the apparent permeability (Papp) in both directions (A-to-B and B-to-A). The efflux ratio is then calculated.

-

C. In Vivo Studies

In vivo studies in animal models are essential for confirming the BBB penetration and determining the unbound drug concentrations in the brain.

-

Brain Homogenate Method

-

Protocol: The test compound is administered to an animal (e.g., mouse, rat). At a specific time point, blood and brain tissue are collected. The brain is homogenized, and the concentrations of the drug in plasma and brain homogenate are determined by LC-MS/MS. The Kp value is calculated. To determine the unbound fraction, equilibrium dialysis can be performed on both plasma and brain homogenate.

-

-

In Vivo Microdialysis

-

Protocol: This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF). A microdialysis probe is surgically implanted into a specific brain region of a freely moving animal. The probe is perfused with a physiological solution, and the drug diffuses from the brain ISF into the dialysate. The concentration of the drug in the collected dialysate is measured, providing a direct measure of the unbound brain concentration over time.

-

III. Visualizing Key Concepts

The following diagrams illustrate the conceptual frameworks for BBB penetration and the experimental workflows.

Caption: Factors influencing blood-brain barrier penetration.

Caption: Tiered experimental workflow for assessing BBB penetration.

IV. The Role of γ-Secretase in the CNS and Signaling Implications

γ-secretase is an intramembrane protease that cleaves multiple substrates, including the amyloid precursor protein (APP) and Notch. The inhibition of γ-secretase is intended to reduce the production of Aβ peptides, which are central to the amyloid hypothesis of Alzheimer's disease. However, off-target inhibition of Notch signaling can lead to toxicity.

Caption: Simplified signaling pathway of γ-secretase and its inhibition.

Conclusion

While specific BBB penetration data for BMS-433796 remains limited, the established methodologies for assessing CNS drug candidates provide a clear framework for how such an evaluation would be conducted. For any γ-secretase inhibitor to be a viable candidate for Alzheimer's disease, it must demonstrate sufficient brain penetration to achieve therapeutic concentrations at its target, as determined by a combination of in silico, in vitro, and in vivo studies. The ultimate goal is to identify compounds with a favorable Kp,uu, indicating efficient passage into the brain and minimal efflux, thereby maximizing the potential for efficacy while minimizing peripheral side effects. The challenge with γ-secretase inhibitors, as exemplified by the case of BMS-433796, also lies in achieving a therapeutic window that separates the desired Aβ-lowering effects from the mechanism-based toxicities associated with Notch inhibition.

The Impact of the Selective TACE Inhibitor BMS-561392 on Non-Amyloidogenic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the impact of BMS-561392, a selective and potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17), on key non-amyloidogenic signaling pathways. Primarily, this document details the effects of BMS-561392 on the α-secretase processing of Amyloid Precursor Protein (APP), a critical pathway in the prevention of amyloid-β (Aβ) peptide formation. Furthermore, this guide explores the established roles of TACE in the Notch and ErbB signaling pathways and discusses the anticipated consequences of its inhibition by BMS-561392. The information presented herein is intended to support researchers and drug development professionals in understanding the broader biological effects of selective TACE inhibition.

Introduction to BMS-561392 and TACE Inhibition

BMS-561392 is a highly selective, small molecule inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key sheddase responsible for the proteolytic release of the extracellular domains of a variety of transmembrane proteins, including the pro-inflammatory cytokine TNF-α and the Amyloid Precursor Protein (APP). By inhibiting TACE, BMS-561392 has been investigated for its therapeutic potential in inflammatory diseases. However, its influence extends to other significant signaling pathways, most notably the non-amyloidogenic processing of APP.

The non-amyloidogenic pathway is a crucial metabolic route for APP that precludes the formation of the amyloid-β (Aβ) peptides implicated in the pathology of Alzheimer's disease. In this pathway, APP is cleaved by an α-secretase within the Aβ domain, leading to the release of a soluble, neuroprotective fragment known as sAPPα. TACE is considered a primary α-secretase in many cell types.

Impact on the Non-Amyloidogenic APP Pathway

BMS-561392 has been demonstrated to be a potent inhibitor of the α-secretase activity of TACE, thereby impacting the non-amyloidogenic processing of APP. The primary consequence of this inhibition is a reduction in the production and secretion of sAPPα.

Quantitative Data

The following tables summarize the quantitative effects of BMS-561392 on sAPPα secretion from in vitro studies.

| Cell Line | Compound | IC50 for sAPPα Inhibition (µM) | Reference |

| CHO-APPwt | BMS-561392 | 4.47 | [1] |

| CHO-APPswe | BMS-561392 | 0.23 | [1] |

| Treatment | Animal Model | Effect on sAPPα | Reference |

| BMS-561392 (ventricular infusion) | Tg2576 mice | ~40% reduction in hippocampal sAPPα | [2] |

| BMS-561392 (ventricular infusion) | Wild-type mice | Significant reduction in brain sAPPα | [1] |

Note: CHO-APPwt cells are Chinese Hamster Ovary cells expressing wild-type human APP695. CHO-APPswe cells express APP with the Swedish mutation, which increases Aβ production.

A significant finding from these studies is that the inhibition of sAPPα secretion by BMS-561392 does not lead to a corresponding increase in the production of amyloidogenic Aβ peptides.[1] This suggests that under normal conditions, TACE and the β-secretase (BACE1) do not compete for the APP substrate.

Experimental Protocols

Objective: To determine the dose-dependent effect of BMS-561392 on the secretion of sAPPα from cultured cells.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either wild-type human APP695 (CHO-APPwt) or APP with the Swedish mutation (CHO-APPswe) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) to near confluency.

-

Inhibitor Treatment: The culture medium is replaced with fresh serum-free medium containing various concentrations of BMS-561392 or a vehicle control (e.g., DMSO). Cells are typically incubated for 24 hours.

-

Sample Collection: After incubation, the conditioned medium is collected and centrifuged to remove cellular debris. The cell lysates are also collected for analysis of full-length APP and loading controls.

-

sAPPα Quantification: The levels of sAPPα in the conditioned medium are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) or by Western blotting with an antibody specific for the C-terminus of sAPPα (e.g., 6E10).

-